molecular formula C11H14Cl2FN B1428507 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride CAS No. 324002-51-9

4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride

Cat. No.: B1428507
CAS No.: 324002-51-9
M. Wt: 250.14 g/mol
InChI Key: BZJGKQQCQMOFIS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 4-chlorophenyl group and a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride typically involves multiple steps, starting with the reaction of 4-chlorophenylacetonitrile with a suitable fluorinating agent to introduce the fluorine atom. The resulting intermediate is then cyclized to form the piperidine ring. The final step involves the hydrochloride formation to produce the desired compound.

Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other chemical compounds.

Biology: In biological research, this compound is utilized to study the effects of fluorinated piperidine derivatives on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biological interactions.

Medicine: Medically, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it valuable for creating specialized products.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact mechanism may vary based on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)piperidine

  • 4-(4-Fluorophenyl)piperidine

  • 4-(4-Chlorophenyl)-3-fluoropiperidine

Uniqueness: 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-(4-chlorophenyl)-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN.ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;/h1-4,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJGKQQCQMOFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 2
4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 3
4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 4
4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 5
4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 6
4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride

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